molecular formula C8H5NO2 B14260898 3-Ethynylpyridine-2-carboxylic acid CAS No. 219623-05-9

3-Ethynylpyridine-2-carboxylic acid

Cat. No.: B14260898
CAS No.: 219623-05-9
M. Wt: 147.13 g/mol
InChI Key: JPABZBDDPFNSRS-UHFFFAOYSA-N
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Description

3-Ethynylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethynyl group attached to the third position of the pyridine ring and a carboxylic acid group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynylpyridine-2-carboxylic acid typically involves the introduction of an ethynyl group to a pyridine ring followed by the addition of a carboxylic acid group. One common method is the Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-pyridine-2-carboxylic acid.

    Reduction: The major product is 3-ethynylpyridine-2-methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

3-Ethynylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecule and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynylpyridine
  • 3-Ethynylthiophene
  • 2-Ethynylpyrimidine
  • 4-Ethynylpyridine

Uniqueness

3-Ethynylpyridine-2-carboxylic acid is unique due to the presence of both an ethynyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.

Properties

CAS No.

219623-05-9

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

3-ethynylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H5NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h1,3-5H,(H,10,11)

InChI Key

JPABZBDDPFNSRS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC=C1)C(=O)O

Origin of Product

United States

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